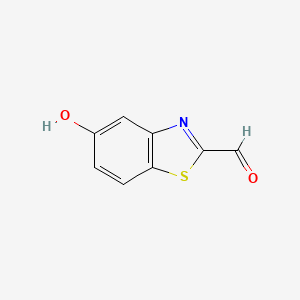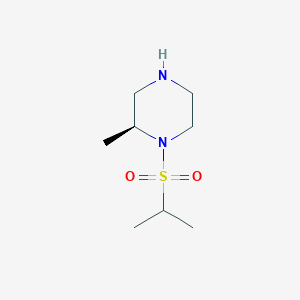
(2S)-2-甲基-1-(丙烷-2-磺酰)哌嗪
描述
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It can include the starting materials, reaction conditions, catalysts, and the overall yield .Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility in various solvents, and reactivity with common reagents .科学研究应用
用于金属离子回收的水溶性聚合物
- Rivas 等人 (2001) 的研究探索了使用 2-丙烯酰胺-2-甲基丙烷磺酸 (APSA) 和 N-丙烯酰基-N-甲基哌嗪 (AP) 合成共聚物。这些共聚物表现出很高的金属离子保留能力,表明它们在超滤中用于从水溶液中回收金属的潜力 (Rivas、Pooley、Luna 和 Geckeler,2001).
用于盐分离的纳滤膜
- Guo 等人 (2018) 展示了 AEPPS 改性的多壁碳纳米管在带负电荷的纳滤膜生产中的应用。这些膜在单价/二价盐分离方面显示出前景,可用于海水淡化和生物分离过程 (Guo、Mi、Zhao、Ji、An、An 和 Gao,2018).
CO2 吸收增强
- Balchandani、Mandal 和 Dharaskar (2022) 报告了在用于 CO2 吸收的水性溶剂混合物中使用 2-甲基哌嗪。这项研究有助于开发更有效的 CO2 减缓溶剂,这对于应对气候变化至关重要 (Balchandani、Mandal 和 Dharaskar,2022).
抗菌活性
- Qi (2014) 对 1-取代-4-[5-(4-取代苯基)-1,3,4-噻二唑-2-磺酰]哌嗪衍生物合成的研究表明了它们的潜在抗菌特性。这项研究表明它们在开发新的抗菌剂中具有适用性 (Qi,2014).
作用机制
安全和危害
生化分析
Biochemical Properties
(2S)-2-methyl-1-(propane-2-sulfonyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with sulfonyl-protected β-amino ketones, leading to the formation of epoxide-fused 2-methylenepyrrolidines and S-containing pyrroles . These interactions suggest that (2S)-2-methyl-1-(propane-2-sulfonyl)piperazine may act as a modulator of enzymatic activity, potentially affecting metabolic pathways and cellular processes.
Cellular Effects
The effects of (2S)-2-methyl-1-(propane-2-sulfonyl)piperazine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with sulfonyl-protected β-amino ketones can lead to changes in cellular metabolism and gene expression, impacting cell growth and differentiation . Additionally, (2S)-2-methyl-1-(propane-2-sulfonyl)piperazine may affect cell signaling pathways by altering the activity of key enzymes and proteins involved in these pathways.
Molecular Mechanism
The molecular mechanism of (2S)-2-methyl-1-(propane-2-sulfonyl)piperazine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with sulfonyl-protected β-amino ketones results in the formation of epoxide-fused 2-methylenepyrrolidines and S-containing pyrroles, indicating its role as a modulator of enzymatic activity . These interactions suggest that (2S)-2-methyl-1-(propane-2-sulfonyl)piperazine may inhibit or activate specific enzymes, leading to changes in metabolic pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2S)-2-methyl-1-(propane-2-sulfonyl)piperazine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that (2S)-2-methyl-1-(propane-2-sulfonyl)piperazine remains stable under various conditions, but its degradation products may have different biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies may lead to changes in cellular metabolism and gene expression, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of (2S)-2-methyl-1-(propane-2-sulfonyl)piperazine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses may lead to significant changes in metabolic pathways and gene expression . Threshold effects have been observed, where a specific dosage level triggers a marked response in cellular activity. Additionally, high doses of (2S)-2-methyl-1-(propane-2-sulfonyl)piperazine may result in toxic or adverse effects, emphasizing the need for careful dosage optimization in research and therapeutic applications.
Metabolic Pathways
(2S)-2-methyl-1-(propane-2-sulfonyl)piperazine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. The compound’s interaction with sulfonyl-protected β-amino ketones suggests its role in modulating enzymatic activity and metabolic flux . These interactions may lead to changes in metabolite levels and overall cellular metabolism, highlighting the importance of understanding the compound’s role in metabolic pathways.
Transport and Distribution
The transport and distribution of (2S)-2-methyl-1-(propane-2-sulfonyl)piperazine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to interact with sulfonyl-protected β-amino ketones suggests that it may be transported and distributed through specific cellular pathways . These interactions may affect the compound’s localization and accumulation within cells, influencing its overall biochemical activity.
Subcellular Localization
The subcellular localization of (2S)-2-methyl-1-(propane-2-sulfonyl)piperazine is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of (2S)-2-methyl-1-(propane-2-sulfonyl)piperazine is essential for elucidating its role in cellular processes and its potential therapeutic applications.
属性
IUPAC Name |
(2S)-2-methyl-1-propan-2-ylsulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S/c1-7(2)13(11,12)10-5-4-9-6-8(10)3/h7-9H,4-6H2,1-3H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPBJTIVLGZBBO-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1S(=O)(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCCN1S(=O)(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




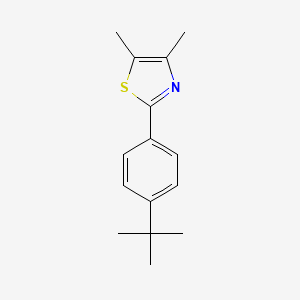
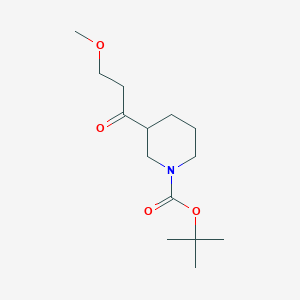

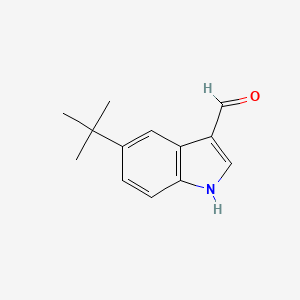


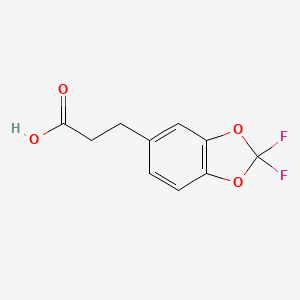
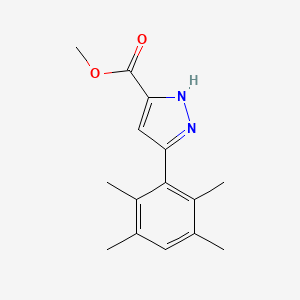
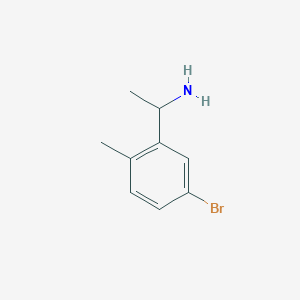

![1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine](/img/structure/B1406103.png)

